Sulfato de arcaína

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El sulfato de arcaína tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El sulfato de arcaína ejerce sus efectos principalmente uniéndose al sitio de reconocimiento de poliaminas del complejo receptor NMDA. Esta unión bloquea el receptor de una manera dependiente de la concentración y el voltaje, inhibiendo el flujo de iones a través del canal del receptor . Además, inhibe la enzima óxido nítrico sintasa, que juega un papel en la producción de óxido nítrico, una molécula de señalización en el sistema nervioso .

Compuestos Similares:

Ifenprodil: Otro antagonista del receptor NMDA con aplicaciones similares en la neuroprotección y el manejo de la epilepsia.

Unicidad: El this compound es único debido a su doble función como antagonista del receptor NMDA y un inhibidor de la óxido nítrico sintasa. Esta doble funcionalidad lo convierte en un compuesto valioso en la investigación relacionada con la neurotransmisión y la neuroprotección .

Análisis Bioquímico

Biochemical Properties

Arcaine sulfate is known to interact with the N-methyl-d-aspartate (NMDA) receptor . It acts as an antagonist of the polyamine binding site of the NMDA receptor . This interaction with the NMDA receptor suggests that Arcaine sulfate may play a role in modulating neurotransmission and synaptic plasticity.

Molecular Mechanism

At the molecular level, Arcaine sulfate exerts its effects by binding to the polyamine site of the NMDA receptor, thereby inhibiting the receptor . This inhibition can lead to changes in neuronal excitability and synaptic transmission, which may ultimately influence gene expression and cellular function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sulfato de arcaína se sintetiza mediante métodos de síntesis orgánica. La ruta sintética principal implica la reacción de 1,4-diaminobutano con cianamida para formar 1,4-diguanidinobutano, que luego se convierte a su forma de sal de sulfato . Las condiciones de reacción típicamente implican temperaturas controladas y niveles de pH para asegurar la formación del producto deseado.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y estrictas medidas de control de calidad para garantizar la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfato de arcaína se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas para formar varios productos de oxidación.

Reducción: Puede reducirse para formar diferentes formas reducidas del compuesto.

Sustitución: Puede sufrir reacciones de sustitución donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios reactivos dependiendo de la sustitución deseada, como halógenos para reacciones de halogenación.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes formas oxidadas de this compound, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .

Comparación Con Compuestos Similares

Ifenprodil: Another NMDA receptor antagonist with similar applications in neuroprotection and epilepsy management.

Uniqueness: Arcaine sulfate is unique due to its dual role as both an NMDA receptor antagonist and a nitric oxide synthase inhibitor. This dual functionality makes it a valuable compound in research related to neurotransmission and neuroprotection .

Actividad Biológica

Arcaine sulfate is a compound primarily recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for mediating excitatory neurotransmission in the brain, and its modulation has significant implications in various neurological and psychiatric conditions. This article delves into the biological activity of arcaine sulfate, exploring its mechanism of action, applications in research, and relevant case studies.

Overview of Arcaine Sulfate

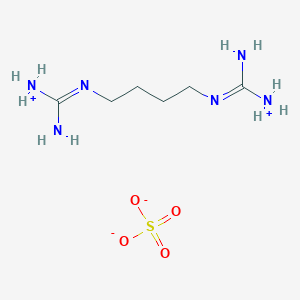

- Chemical Formula : C₆H₁₈N₆²⁺·SO₄²⁻

- Molecular Weight : Approximately 270.31 g/mol

- CAS Number : 36587-93-6

Arcaine sulfate functions as a competitive antagonist at the polyamine site of the NMDA receptor, effectively inhibiting its activity in a concentration- and voltage-dependent manner. This inhibition can modulate synaptic transmission and has potential therapeutic applications in conditions such as Alzheimer's disease, schizophrenia, and other neuropsychiatric disorders .

Arcaine sulfate binds to the polyamine recognition site of the NMDA receptor complex, blocking the receptor's activation by endogenous ligands like glutamate. This action results in:

- Inhibition of NMDA receptor-mediated excitatory neurotransmission .

- Reduction of NMDA single-channel currents , which is voltage-dependent .

- Potential neuroprotective effects by mitigating excitotoxicity associated with excessive glutamate signaling.

Research Applications

Arcaine sulfate is extensively used in various fields of research:

-

Neuroscience :

- Investigating NMDA receptor roles in synaptic transmission and plasticity.

- Studying behavioral changes in animal models following administration of arcaine sulfate to understand its effects on learning and memory.

-

Pharmacology :

- Examining the effects of NMDA receptor antagonists on neuronal activity.

- Developing potential therapeutic agents for neurological disorders like epilepsy and neurodegenerative diseases.

-

Chemistry :

- Exploring polyamine interactions and their biological impacts.

Study 1: Neuroprotective Properties

A study highlighted that arcaine sulfate could reduce neuronal excitotoxicity in animal models by inhibiting NMDA receptor activity. The results indicated that treatment with arcaine sulfate led to improved outcomes in models of neurodegeneration, suggesting its potential as a therapeutic agent.

Study 2: Behavioral Impact

In behavioral studies involving rodents, arcaine sulfate administration resulted in significant alterations in learning tasks, demonstrating its effect on cognitive functions mediated by NMDA receptors. These findings underscore the compound's utility as a tool for studying memory-related processes.

Comparative Biological Activity Table

| Compound | NMDA Receptor Activity | Neuroprotective Effects | Applications |

|---|---|---|---|

| Arcaine Sulfate | Competitive antagonist | Yes | Neurological disorder research |

| MK801 (Dizocilpine) | Non-competitive antagonist | Yes | Neuroprotection studies |

| Ketamine | Non-competitive antagonist | Yes | Depression treatment research |

Propiedades

IUPAC Name |

2-[4-(diaminomethylideneamino)butyl]guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6.H2O4S/c7-5(8)11-3-1-2-4-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTGFMPOODRXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2, 544-05-8 (Parent) | |

| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14923-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Tetramethylenediguanidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872308 | |

| Record name | 1,4-Diguanidinobutane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36587-93-6, 14923-17-2 | |

| Record name | Guanidine, N,N′′′-1,4-butanediylbis-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36587-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Tetramethylenediguanidine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diguanidinobutane sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-tetramethylenediguanidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of arcaine sulfate, and how does it interact with metallic surfaces?

A2: Arcaine sulfate, also known as [(4-aminobutyl)carbamimidoyl]ammonium sulfate, exhibits characteristic vibrational signatures observable through spectroscopic techniques like FT-IR, Raman, and SERS. [] These analyses suggest that in its sulfate form, the imino groups of arcaine are protonated, indicating interaction with the sulfate ions. [] Furthermore, SERS data reveals that arcaine sulfate preferentially binds to silver surfaces through its uncharged amino group and the oxygen atoms of the sulfate groups, with a likely perpendicular orientation relative to the surface. [] This insight into the adsorption behavior of arcaine sulfate on metal surfaces is crucial for understanding its potential applications in fields like materials science and biosensing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.